[(2S,4S,5R)-5-(6-Amino-2-Methylpurin-9-yl-4-Fluorooxolan-2-Yl]Methanol
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Overview
Description
[(2S,4S,5R)-5-(6-Amino-2-Methylpurin-9-yl-4-Fluorooxolan-2-Yl]Methanol: is a synthetic nucleoside analog. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications, particularly in antiviral and anticancer treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(2S,4S,5R)-5-(6-Amino-2-Methylpurin-9-yl-4-Fluorooxolan-2-Yl]Methanol typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the purine base, the introduction of the 2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl moiety, and the methylation at the 2-position. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the purine ring or the sugar moiety.
Reduction: Reduction reactions may target the purine ring or other functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the purine ring and the sugar moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted purine analogs.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various nucleoside analogs with potential therapeutic applications.
Biology: In biological research, the compound is studied for its interactions with enzymes and nucleic acids. It is used to investigate the mechanisms of viral replication and the inhibition of viral enzymes.
Medicine: In medicine, [(2S,4S,5R)-5-(6-Amino-2-Methylpurin-9-yl-4-Fluorooxolan-2-Yl]Methanol is explored for its antiviral and anticancer properties. It has shown promise in the treatment of certain viral infections and cancers by inhibiting the replication of viral DNA and interfering with cancer cell proliferation.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its unique structure and properties make it a valuable candidate for drug design and development.
Mechanism of Action
The mechanism of action of [(2S,4S,5R)-5-(6-Amino-2-Methylpurin-9-yl-4-Fluorooxolan-2-Yl]Methanol involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. This compound targets viral polymerases and other enzymes involved in nucleic acid replication, thereby preventing the replication of viral genomes. In cancer cells, it interferes with DNA synthesis and repair, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
- 9H-Purin-6-amine, 9-(2,3-dideoxy-beta-D-threo-pentofuranosyl)-2-methyl-
- 9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2-methyl-
Comparison: Compared to its analogs, [(2S,4S,5R)-5-(6-Amino-2-Methylpurin-9-yl-4-Fluorooxolan-2-Yl]Methanol exhibits unique properties due to the presence of the 2-fluoro group and the specific configuration of the sugar moiety. These structural differences can lead to variations in biological activity, stability, and pharmacokinetics, making it a distinct and valuable compound for research and therapeutic applications.
Properties
CAS No. |
132722-91-9 |
---|---|
Molecular Formula |
C11H14FN5O2 |
Molecular Weight |
267.26 g/mol |
IUPAC Name |
[(2S,4S,5R)-5-(6-amino-2-methylpurin-9-yl)-4-fluorooxolan-2-yl]methanol |
InChI |
InChI=1S/C11H14FN5O2/c1-5-15-9(13)8-10(16-5)17(4-14-8)11-7(12)2-6(3-18)19-11/h4,6-7,11,18H,2-3H2,1H3,(H2,13,15,16)/t6-,7-,11+/m0/s1 |
InChI Key |
VLWUFDZACUOMPE-OKTBNZSVSA-N |
Isomeric SMILES |
CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C[C@H](O3)CO)F)N |
SMILES |
CC1=NC(=C2C(=N1)N(C=N2)C3C(CC(O3)CO)F)N |
Canonical SMILES |
CC1=NC(=C2C(=N1)N(C=N2)C3C(CC(O3)CO)F)N |
132722-91-9 | |
Origin of Product |
United States |
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